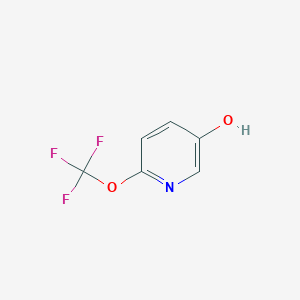
6-(Trifluoromethoxy)pyridin-3-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“6-(Trifluoromethoxy)pyridin-3-ol” is a chemical compound with the molecular formula C6H4F3NO2 . It is a white to yellow solid and has a molecular weight of 179.1 .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C6H4F3NO2/c7-6(8,9)12-5-2-1-4(11)3-10-5/h1-3,11H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
“this compound” is a white to yellow solid . It has a molecular weight of 179.1 . The InChI code for this compound is 1S/C6H4F3NO2/c7-6(8,9)12-5-2-1-4(11)3-10-5/h1-3,11H .科学的研究の応用
Synthesis and Building Blocks
The compound 6-(Trifluoromethoxy)pyridin-3-ol serves as an important building block in organic synthesis, enabling the creation of a broad range of functionalized pyridines and pyrimidines. A notable advancement is the development of a scalable and operationally simple protocol for the regioselective trifluoromethoxylation of functionalized pyridines and pyrimidines under mild conditions. This process has opened avenues for further chemical transformations, such as amidation and palladium-catalyzed cross-coupling reactions, thereby enriching the toolbox for drug discovery, agrochemical development, and materials science research (Feng et al., 2016).
Catalysis and Material Science
This compound derivatives have been investigated for their catalytic properties, particularly in the context of olefin epoxidation. The exploration of dioxomolybdenum(VI) complexes and hybrid materials derived from pyrazolylpyridine ligands has demonstrated high activity and selectivity in epoxidation reactions. These findings underscore the potential of such complexes in catalytic applications, offering a promising route for the efficient and selective synthesis of epoxides, a valuable class of intermediates in organic synthesis (Amarante et al., 2014).
Luminescent Materials
The synthesis and coordination chemistry of ligands based on this compound and its derivatives have led to the development of luminescent materials. Notably, complexes incorporating these ligands exhibit promising photophysical properties, making them suitable for applications in biological sensing and as components in organic light-emitting diodes (OLEDs). The ability of these materials to emit light with high efficiency and selectivity positions them as attractive candidates for electronic and photonic devices, highlighting the versatility and technological relevance of this compound in the development of new functional materials (Liao et al., 2014).
Safety and Hazards
将来の方向性
特性
IUPAC Name |
6-(trifluoromethoxy)pyridin-3-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4F3NO2/c7-6(8,9)12-5-2-1-4(11)3-10-5/h1-3,11H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVUYREFCTJTRSU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1O)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4F3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)-N-(2-methylbenzo[d]thiazol-5-yl)acetamide](/img/structure/B2471428.png)
![methyl [(7-methyl-2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio]acetate](/img/structure/B2471430.png)
![2-fluoro-N-(4-(methylthio)benzo[d]thiazol-2-yl)benzamide](/img/structure/B2471435.png)
![N-[(5-{[4-(tert-butyl)benzyl]sulfanyl}-4-ethyl-4H-1,2,4-triazol-3-yl)methyl]-4-chlorobenzenecarboxamide](/img/structure/B2471436.png)
![6-ethyl-N-(4-fluorobenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine](/img/structure/B2471438.png)
![N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-5-yl]-4-methylbenzamide](/img/structure/B2471439.png)
![2-[4-(4-fluoroanilino)quinazolin-2-yl]sulfanyl-N-(3-methoxypropyl)butanamide](/img/structure/B2471440.png)
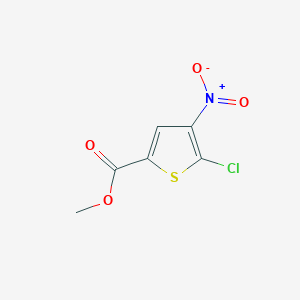
![8-(3-chloro-4-methoxyphenyl)-3-(2-ethoxyethyl)-1,6,7-trimethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2471442.png)
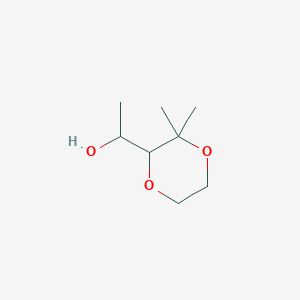
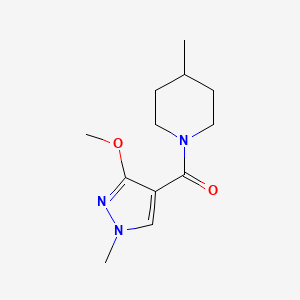
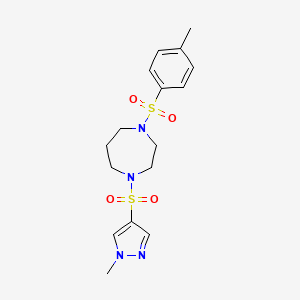
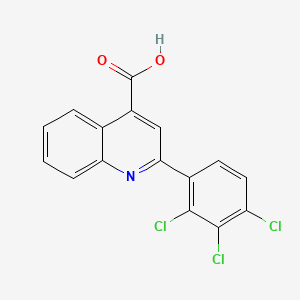
![(2Z)-2-[(4-chlorophenyl)sulfonylhydrazinylidene]-N-phenylchromene-3-carboxamide](/img/structure/B2471449.png)